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Compound of Interest

Compound Name: CK156

Cat. No.: B10824041 Get Quote

A Note on Terminology: This document focuses on the compound IM156. Initial searches for

"CK156" did not yield relevant results in the context of mitochondrial respiration. It is highly

probable that "CK156" was a typographical error for "IM156," a well-documented inhibitor of

mitochondrial respiration.

Introduction
IM156 is a novel and potent biguanide derivative that acts as a modulator of oxidative

phosphorylation (OXPHOS).[1] It is a selective inhibitor of mitochondrial protein complex I

(PC1), the first and largest enzyme of the electron transport chain.[1][2] By inhibiting complex I,

IM156 effectively disrupts the flow of electrons, leading to a reduction in mitochondrial

respiration and ATP synthesis.[3][4] This mechanism of action has positioned IM156 as a

promising therapeutic candidate in fields such as oncology and for the treatment of fibrotic

diseases, where metabolic reprogramming is a key pathological feature.[1][2] Compared to

other biguanides like metformin, IM156 demonstrates significantly higher potency in its

inhibitory effects on mitochondrial function.[1][5]

Core Mechanism of Action
IM156 exerts its primary effect by directly inhibiting the NADH:ubiquinone oxidoreductase

activity of mitochondrial complex I.[1][2] This inhibition curtails the transfer of electrons from

NADH to coenzyme Q, a critical step in the electron transport chain. The consequences of this

inhibition are multifaceted:
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Decreased Oxygen Consumption: By impeding the electron transport chain, IM156 leads to

a dose-dependent reduction in the mitochondrial oxygen consumption rate (OCR).[2][3]

Reduced ATP Production: The proton pumping by complex I is essential for establishing the

proton motive force that drives ATP synthase. Inhibition by IM156 diminishes this gradient,

resulting in decreased mitochondrial ATP production.[3][4]

Activation of AMPK: The resulting shift in the cellular energy state, characterized by a lower

ATP-to-AMP ratio, leads to the activation of AMP-activated protein kinase (AMPK).[1][5]

Activated AMPK is a master regulator of metabolism that promotes catabolic pathways to

restore energy homeostasis.

Quantitative Data on the Effects of IM156
The following tables summarize the quantitative effects of IM156 on mitochondrial respiration

and related cellular processes as reported in preclinical studies.
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Cell
Line/Model

Parameter
Treatment
Conditions

Result Reference

Human

Pulmonary

Fibroblasts (WI-

38)

Basal Oxygen

Consumption

Rate (OCR)

15 µM IM156 Modest reduction [2]

TGF-β-treated

WI-38

Fibroblasts

Basal Oxygen

Consumption

Rate (OCR)

Concentration-

dependent

IC50 = 13.2 -

21.3 µM
[2]

TGF-β-treated

WI-38

Fibroblasts

ATP-linked

Respiration

Concentration-

dependent

Inhibition

observed
[2]

TGF-β-treated

WI-38

Fibroblasts

Spare

Mitochondrial

Capacity

Concentration-

dependent

Inhibition

observed
[2]

Human

Pulmonary

Fibroblasts (WI-

38)

AMPK

Phosphorylation
Not specified

60-fold more

potent than

metformin

[1][5]

Signaling Pathway of IM156
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Caption: Signaling pathway of IM156 in inhibiting mitochondrial respiration.

Experimental Protocols
Measurement of Oxygen Consumption Rate (OCR) using
Seahorse XF Analyzer
This protocol is adapted from methodologies used to assess the impact of mitochondrial

inhibitors on cellular bioenergetics.[2]
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Objective: To measure key parameters of mitochondrial function, including basal respiration,

ATP-linked respiration, maximal respiration, and spare respiratory capacity in cells treated with

IM156.

Materials:

Seahorse XF Cell Culture Microplate

Seahorse XF Calibrant Solution

Assay Medium: XF Base Medium supplemented with glucose, pyruvate, and glutamine, pH

7.4

IM156 stock solution (in DMSO)

Seahorse XF Cell Mito Stress Test Kit, containing:

Oligomycin (Complex V inhibitor)

FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone, a protonophore)

Rotenone (Complex I inhibitor) / Antimycin A (Complex III inhibitor) mix

Cell line of interest (e.g., WI-38 human pulmonary fibroblasts)

Seahorse XFe/XF Pro Analyzer

Procedure:

Cell Seeding: a. Seed cells in a Seahorse XF cell culture microplate at a pre-determined

optimal density. b. Culture overnight in a standard CO₂ incubator at 37°C.

Sensor Cartridge Hydration: a. The day before the assay, hydrate the Seahorse XF sensor

cartridge by adding XF Calibrant solution to each well of the utility plate and placing the

sensor cartridge on top. b. Incubate overnight in a non-CO₂ incubator at 37°C.

Cell Treatment: a. On the day of the assay, remove the cell culture medium and wash the

cells with pre-warmed assay medium. b. Add fresh assay medium containing the desired
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concentrations of IM156 or vehicle control (DMSO) to the appropriate wells. c. Incubate the

cell plate in a non-CO₂ incubator at 37°C for the desired pre-treatment time (e.g., 2 hours).[2]

Prepare Injector Ports: a. Prepare working solutions of oligomycin, FCCP, and

rotenone/antimycin A in the assay medium at the desired final concentrations. b. Load the

solutions into the appropriate injector ports of the hydrated sensor cartridge.

Seahorse XF Analyzer Measurement: a. Calibrate the sensor cartridge in the Seahorse XF

Analyzer. b. Replace the calibrant plate with the cell culture plate. c. Initiate the assay

protocol, which will measure basal OCR and then sequentially inject the mitochondrial

inhibitors to measure different respiratory parameters.

Western Blot for AMPK Phosphorylation
Objective: To qualitatively or quantitatively assess the activation of AMPK in response to IM156

treatment by measuring the phosphorylation of its catalytic subunit at Threonine 172.

Materials:

Cell line of interest

IM156 stock solution

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

PVDF membrane

Transfer buffer

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

Primary antibodies:

Rabbit anti-phospho-AMPKα (Thr172)
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Rabbit anti-total-AMPKα

Secondary antibody: HRP-conjugated anti-rabbit IgG

Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:

Cell Treatment and Lysis: a. Seed cells and grow to desired confluency. b. Treat cells with

various concentrations of IM156 or vehicle for the desired time. c. Wash cells with ice-cold

PBS and lyse with lysis buffer. d. Scrape the cells, collect the lysate, and centrifuge to pellet

cell debris.

Protein Quantification: a. Determine the protein concentration of the supernatant using a

BCA assay.

SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample

by boiling in Laemmli buffer. b. Separate proteins by SDS-PAGE. c. Transfer proteins to a

PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room

temperature. e. Incubate the membrane with the primary antibody against phospho-AMPKα

(e.g., at a 1:1000 dilution) overnight at 4°C. f. Wash the membrane with TBST and incubate

with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the

membrane again and apply ECL substrate. h. Visualize the protein bands using an imaging

system.

Stripping and Re-probing: a. To normalize for protein loading, the membrane can be stripped

and re-probed with an antibody against total AMPKα.

Experimental Workflow Diagram
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Day 1: Preparation

Day 2: Assay

Data Analysis
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XF microplate

2. Hydrate sensor cartridge
in calibrant

3. Prepare assay medium and
compound dilutions (IM156)

4. Wash and add IM156/
vehicle to cells

5. Incubate in non-CO2
incubator

6. Load inhibitors into
sensor cartridge

7. Calibrate and run assay
in Seahorse Analyzer
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Caption: Experimental workflow for a Seahorse XF Cell Mito Stress Test.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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